molecular formula C14H19N3O3 B11846343 6',7'-Dimethoxy-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

6',7'-Dimethoxy-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Cat. No.: B11846343
M. Wt: 277.32 g/mol
InChI Key: WGXRPLMRKBNOID-UHFFFAOYSA-N
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Description

6’,7’-Dimethoxy-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one is a synthetic organic compound that belongs to the class of spiro compounds Spiro compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’,7’-Dimethoxy-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Quinazolinone Core: Starting with an appropriate anthranilic acid derivative, the quinazolinone core can be synthesized through cyclization reactions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Spiro Formation: The spiro linkage is formed by a reaction that connects the piperidine and quinazolinone rings through a single atom.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6’,7’-Dimethoxy-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing groups, while reduction could produce more saturated spiro compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6’,7’-Dimethoxy-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Lacks the methoxy groups at the 6’ and 7’ positions.

    6’,7’-Dihydroxy-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Contains hydroxyl groups instead of methoxy groups.

    1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Does not have any substituents at the 6’ and 7’ positions.

Uniqueness

6’,7’-Dimethoxy-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one is unique due to the presence of methoxy groups at the 6’ and 7’ positions, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

6,7-dimethoxyspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one

InChI

InChI=1S/C14H19N3O3/c1-19-11-7-9-10(8-12(11)20-2)16-14(17-13(9)18)3-5-15-6-4-14/h7-8,15-16H,3-6H2,1-2H3,(H,17,18)

InChI Key

WGXRPLMRKBNOID-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC3(N2)CCNCC3)OC

Origin of Product

United States

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